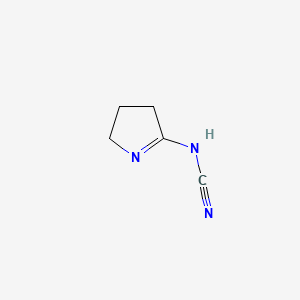

N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide

Vue d'ensemble

Description

N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide is a chemical compound that belongs to the class of cyanamides It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and a cyanamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide typically involves the reaction of 3,4-dihydro-2H-pyrrole with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The crude product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.

Analyse Des Réactions Chimiques

Cycloaddition Reactions

Cyanamides participate in [4 + 2] cycloadditions due to their electron-deficient nitrile group. For example, in reactions with fused pyrrole-2,3-diones (FPDs), cyanamides act as dienophiles to form tetracyclic 4H-1,3-oxazine derivatives .

Example Reaction

| Reactants | Conditions | Products | Yield |

|---|---|---|---|

| FPD 1a + Cyanamide 2a | Acetonitrile, 95°C, 24 h | 4H-1,3-Oxazine 3a | 85% |

Mechanism :

-

Retro-HDA Reaction : FPDs decompose to generate acyl(imidoyl)ketenes (C ).

-

Cycloaddition : Ketenes react with cyanamides via a [4 + 2] pathway to form oxazines .

Thermal Decomposition

Under elevated temperatures (240°C), cyanamide derivatives undergo retro-Hetero-Diels-Alder (retro-HDA) reactions, releasing carbon monoxide and forming reactive intermediates like acyl(imidoyl)ketenes .

Key Observations

-

Decomposition Pathway :

-

Side Products : Formation of furoquinoxalines (H ) observed under specific conditions .

Nucleophilic Additions

The nitrile group in cyanamides is susceptible to nucleophilic attack. For instance:

-

Aminocyanation : Cyanamide derivatives react with alkynes or alkenes in the presence of Lewis acids (e.g., B(C

F

)

) to form indole or indoline scaffolds .

Reaction Scheme

Electrophilic Cyanation

Cyanamides serve as cyano donors in electrophilic cyanation reactions. For example, they transfer the cyano group to enolates or aromatic systems under mild conditions .

Case Study

Applications De Recherche Scientifique

Chemical Properties and Structure

N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide features a pyrrolidine ring and a cyanamide functional group. Its molecular formula is , and it is classified as a cyanamide derivative. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

1. Synthesis of Organic Molecules

This compound serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure enables chemists to utilize it in various synthetic pathways to create novel compounds with desired properties.

2. Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition, particularly targeting D-amino-acid oxidase. This enzyme plays a crucial role in amino acid metabolism, and this compound's interaction with it can provide insights into metabolic pathways involving D-amino acids such as D-arginine and D-ornithine .

3. Biological Activity

Research indicates that this compound influences cellular processes by modulating cell signaling pathways and gene expression. Its ability to act as both an electrophile and nucleophile allows it to participate in biochemical reactions that affect enzyme activity and cellular metabolism .

Table 1: Summary of Research Findings

Organic Synthesis

In one study, this compound was successfully employed as an intermediate for synthesizing various heterocyclic compounds. This application highlights its significance in developing new pharmaceuticals and agrochemicals.

Enzyme Interaction Studies

Another significant area of research involves the compound's interaction with D-amino-acid oxidase. Studies have shown that this compound can modulate the enzyme's activity, which is pivotal for understanding metabolic disorders related to amino acid metabolism .

Therapeutic Potential

Recent investigations have explored the analgesic properties of derivatives of this compound. These studies evaluated the compounds' effects on pain relief in animal models, indicating potential therapeutic applications in pain management .

Mécanisme D'action

The mechanism of action of N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the target protein.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(3,4-Dihydro-2H-pyrrol-5-yl)glycine

- N-(3,4-Dihydro-2H-pyrrol-5-yl)-5-phenyl-1,3,4-oxadiazol-2-amine

- 3-(4,5-Dihydro-3H-pyrrol-2-yl)pyridine (Myosmine)

Uniqueness

N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide is unique due to its specific combination of a pyrrolidine ring and a cyanamide group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry.

Activité Biologique

N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of anti-inflammatory and anticancer research. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving pyrrole derivatives, which are known for their diverse biological activities. The synthesis often involves the reaction of 3,4-dihydropyrrole with cyanamide, leading to the formation of this compound. The structural formula can be represented as follows:

Anti-inflammatory Properties

Research indicates that compounds containing a cyanamide moiety exhibit significant anti-inflammatory activity. For instance, studies have shown that derivatives of cyanamide can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. This compound has been evaluated for its potential to modulate these pathways.

- Selectivity : In vitro studies suggest that this compound may possess a favorable selectivity profile for COX-2 over COX-1, potentially minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Preliminary results indicate that it may exhibit cytotoxic effects against different cancer cell lines.

- Mechanism of Action : The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. For example, treatment with this compound has been shown to increase the percentage of cells in the G2/M phase, indicating a halt in cell cycle progression .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound suggests that modifications to the pyrrole ring and the cyanamide group can significantly affect its biological activity.

| Modification | Effect on Activity |

|---|---|

| Substitution on pyrrole ring | Enhances COX selectivity |

| Variation in cyanamide structure | Alters cytotoxicity against cancer cells |

Study 1: Analgesic and Anti-inflammatory Effects

A study published in 2017 investigated a series of cyanamide derivatives for their analgesic properties. Among these, this compound demonstrated significant analgesic activity comparable to established NSAIDs like celecoxib. The ulcerogenic liability was also assessed, showing promise in minimizing gastric damage .

Study 2: Anticancer Efficacy

In another study focusing on breast cancer cell lines (MDA-MB-436), this compound was found to induce apoptosis effectively. The IC50 value was determined to be lower than many conventional chemotherapeutics, suggesting its potential as an effective anticancer agent .

Propriétés

IUPAC Name |

3,4-dihydro-2H-pyrrol-5-ylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-8-5-2-1-3-7-5/h1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZXPQUCMIIDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10242994 | |

| Record name | Cyanamide, (3,4-dihydro-2H-pyrrol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97482-05-8 | |

| Record name | Cyanamide, (3,4-dihydro-2H-pyrrol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097482058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanamide, (3,4-dihydro-2H-pyrrol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.